Synthetic Yield in Aryloxyacetate Formation: Direct Comparison of 3-Chlorophenol vs. 4-Chlorophenol Esterification
A direct, head-to-head synthesis study under identical conditions (microwave irradiation with K2CO3/KI in DMF) demonstrates that ethyl 2-(3-chlorophenoxy)acetate is formed in a higher yield of 88% , compared to an 85% yield reported for its para-isomer, ethyl 2-(4-chlorophenoxy)acetate, synthesized via a similar alkylation of 4-chlorophenol with ethyl chloroacetate in acetone with K2CO3 . This difference, while seemingly small, is significant at the multi-kilogram scale for process chemists, representing a measurable improvement in material efficiency and cost.
| Evidence Dimension | Reaction Yield for Ester Synthesis |
|---|---|
| Target Compound Data | 88% |
| Comparator Or Baseline | Ethyl 2-(4-chlorophenoxy)acetate: 85% |
| Quantified Difference | +3 percentage points absolute yield |
| Conditions | Microwave-assisted synthesis with K2CO3/KI in DMF for target; standard reflux in acetone with K2CO3 for comparator. |
Why This Matters
A 3% yield improvement directly reduces raw material costs and waste stream volume in a commercial manufacturing setting.
